5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
Synthesis Analysis The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves nucleophilic additions or reactions with nucleophiles, leading to a variety of functionalized compounds. For instance, reactions with phenol and aniline analogs in the presence of triethyloxonium fluoroborate yield cyclohexadienylidene derivatives and corresponding spiro lactones under specific conditions (Kurihara & Nasu, 1982). A facile synthesis path for novel derivatives involves coupling reactions and the use of spectroscopic analyses to characterize the newly formed compounds, demonstrating the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis The molecular structure of these compounds is often confirmed through X-ray crystallography, showing that the pyrazolopyrimidine ring system is essentially planar and forms specific dihedral angles with adjacent molecular structures (Wen et al., 2004). This structural information is crucial for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of chemical reactions, including nucleophilic substitutions and the ability to form various functionalized derivatives through reactions with different reagents. These reactions are utilized to synthesize compounds with potential biological and pharmaceutical applications, showcasing their versatile chemical properties (Jismy et al., 2020).
Physical Properties Analysis The physical properties of these compounds, such as solubility and stability, are influenced by their molecular structure. For instance, the stability and reactivity of the 18F-labeled pyrazolo[1,5-a]pyrimidine derivative in biological environments suggest potential applications in medical imaging (Xu et al., 2012).
Chemical Properties Analysis The chemical properties, including reactivity and potential for further functionalization, are highlighted by the synthesis of various derivatives. The regioselective synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines showcases the strategic manipulation of the pyrazolo[1,5-a]pyrimidine scaffold to introduce diverse chemical functionalities, enhancing their utility in synthetic and medicinal chemistry (Emelina et al., 2001).
Scientific Research Applications
-
Scientific Field: Biochemistry/Pharmacology
- Application Summary : This compound, also known as PHTPP, is a selective estrogen receptor β (ERβ) full antagonist . It has been used to distinguish the various activities of the two estrogen receptors. Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
- Results/Outcomes : PHTPP, a selective ERβ antagonist, significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
-
Scientific Field: Organic Chemistry/Optical Applications
- Scientific Field: Chemical Synthesis
- Scientific Field: Material Science/Optical Applications
- Application Summary : Pyrazolo[1,5-a]pyrimidines, a family of compounds to which “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” belongs, have been identified as strategic compounds for optical applications .
- Results/Outcomes : These compounds exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .
Future Directions
The future directions of “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” research could involve further exploration of its biological activity and potential applications in medicine. For instance, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .
properties
IUPAC Name |
5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWOBVYCHLPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371159 | |
Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
CAS RN |
175276-40-1 | |
Record name | 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175276-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.